4-Octadecylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZUBPHXHVWGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397279 | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-79-9 | |

| Record name | 4-Octadecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Octadecylphenol: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octadecylphenol is a long-chain alkylphenol (LCAP) characterized by a phenol ring substituted at the para position with an eighteen-carbon alkyl chain. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol and 4-octylphenol due to their environmental prevalence and endocrine-disrupting activities, this compound remains a less-chartered chemical entity.[1] This guide aims to provide a comprehensive overview of the known chemical and physical properties of this compound, alongside synthetic and analytical methodologies. Given the limited specific data for this particular long-chain alkylphenol, this guide will also draw upon established knowledge of closely related LCAPs to infer potential biological activities and toxicological profiles, providing a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

The defining feature of this compound is its amphiphilic nature, combining a hydrophilic phenolic head with a long, hydrophobic octadecyl tail. This structure dictates its physical properties and potential applications.

Core Identification and Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 2589-79-9 | [2] |

| Chemical Formula | C₂₄H₄₂O | [2] |

| Molecular Weight | 346.59 g/mol | [2] |

| Appearance | White to pale yellow solid (inferred from shorter-chain analogs) | [3] |

| Boiling Point | 460 °C at 760 mmHg | [4] |

| Density | 0.9 g/cm³ | [4] |

| Flash Point | 272.3 °C | [4] |

| Melting Point | Data not consistently available. | |

| Refractive Index | 1.492 | [4] |

Solubility Profile:

Predictably, due to its long alkyl chain, this compound exhibits poor solubility in water. It is expected to be soluble in a range of organic solvents, a critical consideration for its use in synthesis and analytical preparations. While specific quantitative data is scarce, its solubility is likely high in non-polar solvents like hexane and toluene, and moderate in polar aprotic solvents such as acetone and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is likely lower but sufficient for many applications.

Synthesis of this compound

The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with an 18-carbon alkene, such as 1-octadecene, in the presence of an acid catalyst. The choice of catalyst can influence the regioselectivity of the reaction, favoring the formation of the para-substituted product.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Adapted from a general procedure for octadecyl phenol)[6]

Materials:

-

Phenol

-

1-Octadecene

-

Amberlyst 15 (or another suitable acid catalyst)

-

Nitrogen gas supply

-

Reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel

Procedure:

-

Reaction Setup: Charge the reaction flask with phenol and the acid catalyst.

-

Inert Atmosphere: Purge the flask with nitrogen and heat the mixture to 70 °C with stirring.

-

Addition of Alkene: Add 1-octadecene dropwise to the reaction mixture over approximately one hour, maintaining the temperature.

-

Reaction: After the addition is complete, raise the temperature to 90 °C and maintain for several hours to ensure the reaction goes to completion.

-

Catalyst Removal: Cool the reaction mixture to 50 °C and filter to remove the catalyst.

-

Purification: Remove excess phenol by vacuum distillation. The resulting product will be a mixture of ortho and para isomers. Further purification by chromatography or crystallization may be necessary to isolate the this compound isomer.

Note on Regioselectivity: The ortho to para isomer ratio is a critical aspect of this synthesis. The reaction conditions, particularly the catalyst and temperature, can be optimized to favor the formation of the desired 4-substituted product.[5]

Analytical Methodologies

The analysis of this compound, particularly in complex matrices, requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the analysis of alkylphenols.[1][6]

HPLC Analysis Workflow

Caption: Typical workflow for the HPLC analysis of alkylphenols.

HPLC Protocol (General for Alkylphenols)[7]

-

Column: Octadecylsilyl (ODS) Hypersil, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acetic acid (0.01%) to improve peak shape.

-

Flow Rate: 1 mL/min.

-

Detection: Diode Array Detector (DAD) at 278 nm or a fluorescence detector for higher sensitivity.

GC-MS Analysis

For GC-MS analysis, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance.

Biological Activity and Toxicological Profile

While specific toxicological data for this compound is limited, the biological activities of shorter-chain alkylphenols are well-documented, primarily as endocrine-disrupting chemicals (EDCs).[7]

Endocrine Disruption:

Alkylphenols are known xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is a significant concern due to the potential for adverse effects on reproductive health and development.[8] The estrogenic activity of alkylphenols is thought to be mediated through their interaction with estrogen receptors. While the potency of this interaction varies with the length and branching of the alkyl chain, it is a critical consideration for any biological application.

Cytotoxicity:

Studies on 4-octylphenol have demonstrated cytotoxic effects in various cell lines, including fish hepatocytes.[7] These effects are often associated with oxidative stress and damage to cellular membranes. It is plausible that this compound, with its greater lipophilicity, could also exhibit cytotoxic properties.

Further Research:

The lack of specific data for this compound highlights a significant knowledge gap. Further research is needed to:

-

Determine its binding affinity for estrogen receptors.

-

Assess its potential for endocrine disruption in relevant in vitro and in vivo models.

-

Evaluate its cytotoxicity and genotoxicity.

Applications in Research and Drug Development

The long alkyl chain of this compound imparts significant lipophilicity, which could be leveraged in several areas of research and drug development:

-

Drug Delivery: The amphiphilic nature of this compound makes it a potential candidate for use in drug delivery systems, such as liposomes or micelles, to encapsulate and deliver hydrophobic drugs.

-

Membrane Probes: The long alkyl chain could serve as an anchor to insert the molecule into cell membranes, allowing the phenolic portion to act as a probe or to deliver a therapeutic agent to the membrane.

-

Chemical Synthesis: As a functionalized long-chain hydrocarbon, it can serve as a building block in the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a long-chain alkylphenol with distinct physicochemical properties stemming from its amphiphilic structure. While its synthesis and analysis can be approached using established methods for alkylphenols, there is a notable lack of specific data regarding its melting point, solubility, spectral characteristics, and biological activities. Drawing parallels with shorter-chain alkylphenols suggests a potential for endocrine-disrupting and cytotoxic effects, which warrants further investigation. For researchers and drug development professionals, this compound represents a molecule with potential applications in areas such as drug delivery and as a synthetic intermediate, but its biological profile must be carefully characterized before any therapeutic application can be considered.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]

- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2589-79-9(this compound) | Kuujia.com [kuujia.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-N-OCTYLPHENOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Octadecylphenol

This guide provides a comprehensive overview of the synthesis and purification of 4-octadecylphenol, a long-chain alkylphenol of significant interest in various fields, including the development of pharmaceuticals, surfactants, and antioxidants. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity this compound.

Introduction: The Significance of this compound

This compound belongs to the class of alkylphenols, which are characterized by a hydroxyl group attached to a benzene ring and a long alkyl chain. The octadecyl (C18) chain imparts a significant hydrophobic character to the molecule, while the phenolic hydroxyl group provides a site for further chemical modification and imparts antioxidant properties. This amphiphilic nature makes this compound a valuable precursor in the synthesis of non-ionic surfactants, lubricating oil additives, and as a building block in the creation of more complex molecules for pharmaceutical applications.

Chemical Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a C18 alkylating agent. This electrophilic aromatic substitution reaction can be effectively carried out using 1-octadecene as the alkylating agent in the presence of an acid catalyst.

Reaction Mechanism and Catalyst Selection

The Friedel-Crafts alkylation of phenol with 1-octadecene proceeds via the formation of a carbocation intermediate from the alkene in the presence of an acid catalyst.[1] This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. Therefore, the alkylation can result in a mixture of 2-octadecylphenol and this compound.

The choice of catalyst is crucial in directing the selectivity of the reaction and minimizing side reactions. While traditional Lewis acids like AlCl₃ can be used, they often lead to issues with waste disposal and catalyst recovery.[2][3] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites, offer a more environmentally friendly and practical alternative, as they can be easily removed from the reaction mixture by filtration.[4][5] These solid acids have been shown to be effective in the alkylation of phenols with olefins.[5]

To favor the formation of the para-substituted product (this compound), steric hindrance plays a significant role. The bulky octadecyl group will preferentially add to the less sterically hindered para position over the ortho positions. However, a mixture of isomers is often obtained, necessitating a robust purification strategy.[4]

Caption: Reaction mechanism for the synthesis of octadecylphenol.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a documented synthesis of octadecylphenol and provides a reliable method for its preparation.[4]

Materials:

-

Phenol (9.93 moles)

-

1-Octadecene (3.31 moles)

-

Amberlyst 15 catalyst (286 g)

-

Nitrogen gas

-

5-liter, four-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

Procedure:

-

Equip the 5-liter round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

Charge the flask with 933 g (9.93 moles) of phenol and 286 g of Amberlyst 15 catalyst.

-

Begin stirring the mixture and introduce a slow stream of nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 70°C.

-

Add 834 g (3.31 moles) of 1-octadecene dropwise from the addition funnel over a period of approximately one hour.

-

After the addition is complete, raise the temperature to 90°C and maintain it for four hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-octadecene) is consumed.

-

Once the reaction is complete, cool the mixture to 50°C.

-

Remove the Amberlyst 15 catalyst by filtration.

-

Remove the excess phenol by vacuum distillation.

Expected Outcome: This procedure is reported to yield approximately 1008 g (88%) of a mixture of octadecylphenol isomers.[4] The product is typically an isomeric mixture, with a reported ortho to para ratio of 2.0:1.0.[4]

| Parameter | Value | Reference |

| Phenol | 9.93 moles | [4] |

| 1-Octadecene | 3.31 moles | [4] |

| Catalyst | Amberlyst 15 (286 g) | [4] |

| Reaction Temperature | 90°C | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | 88% | [4] |

| Ortho:Para Ratio | 2.0:1.0 | [4] |

Purification of this compound

The crude product from the synthesis is a mixture of ortho and para isomers, along with any unreacted starting materials and potential side products. A multi-step purification process is necessary to isolate the desired this compound.

Caption: A typical workflow for the purification of this compound.

Column Chromatography

Column chromatography is a highly effective technique for separating the ortho and para isomers of octadecylphenol based on their differing polarities.[6][7] The para isomer is generally less polar than the ortho isomer due to intramolecular hydrogen bonding in the ortho isomer, which reduces its interaction with the polar stationary phase.

Protocol for Column Chromatography:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent such as n-hexane.[6]

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude octadecylphenol mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.[8]

-

Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6] This gradient elution will allow for the separation of the less polar para isomer from the more polar ortho isomer.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline this compound.[9][10][11] The choice of solvent is critical for successful recrystallization.[9] A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Recrystallization:

-

Solvent Selection: Based on the structure of this compound (a polar head and a long non-polar tail), a mixed solvent system is likely to be effective. A mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethanol or isopropanol could be a good starting point.[12]

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization of this compound

The purity and identity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.[4][13][14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octadecyl chain. The integration of these signals can confirm the ratio of protons in the molecule. The aromatic region will be particularly useful for confirming the para-substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[15] A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenolic hydroxyl group. Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the alkyl chain. Aromatic C-H and C=C stretching bands will also be present.[4]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the addition of the octadecyl group to the phenol ring.[16]

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of phenol with 1-octadecene using a solid acid catalyst is a robust and scalable method. While the synthesis typically yields a mixture of isomers, a combination of column chromatography and recrystallization provides an effective purification strategy to isolate the desired high-purity this compound. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Purification [chem.rochester.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. m.youtube.com [m.youtube.com]

4-Octadecylphenol CAS number and molecular structure

An In-Depth Technical Guide to 4-Octadecylphenol

This guide provides a comprehensive technical overview of this compound, a long-chain alkylphenol. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's chemical identity, properties, synthesis, and handling. This document moves beyond simple data recitation to explain the causality behind its characteristics and the protocols for its synthesis, ensuring a robust and applicable understanding.

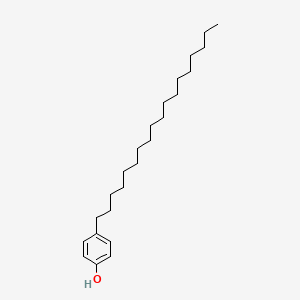

Core Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a phenol group substituted with an 18-carbon alkyl chain at the para (4) position of the benzene ring. This long, saturated alkyl tail imparts significant lipophilicity to the molecule, making it distinct from simpler phenols.

-

Synonyms : p-Octadecylphenol, 4-n-Octadecylphenol

The structure consists of a hydrophilic phenolic head and a long, hydrophobic hydrocarbon tail, giving it amphiphilic properties that are foundational to its applications.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The extensive alkyl chain in this compound dictates its physical properties, leading to low water solubility and a high affinity for nonpolar environments. Quantitative data for this specific compound is not widely published; however, properties can be inferred from closely related long-chain alkylphenols.

| Property | Value | Source/Context |

| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from related compounds like 4-octylphenol which is a white solid.[4] |

| Boiling Point | > 280 °C | Data for 4-n-Octylphenol is ~280 °C; expected to be higher for C18 chain.[4] |

| Melting Point | Data not readily available. | - |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and hydrocarbons. | General property of long-chain alkylphenols. |

| Octanol/Water Coeff. | Expected to be very high (logP > 8). | The long alkyl chain ensures high lipophilicity. |

Synthesis Protocol: Friedel-Crafts Alkylation

The most common and industrially relevant synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with 1-octadecene. This electrophilic aromatic substitution attaches the octadecyl chain to the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

Experimental Workflow

The following protocol is adapted from established procedures for the synthesis of octadecylphenol.[5]

Materials:

-

Phenol (9.9 moles)

-

1-Octadecene (3.3 moles)

-

Amberlyst 15 catalyst (acidic ion-exchange resin)

-

Nitrogen gas supply

-

5L round-bottom flask with mechanical stirrer, reflux condenser, thermometer, and addition funnel

Step-by-Step Procedure:

-

Catalyst and Reactant Loading: Charge the flask with 933g of phenol and 286g of Amberlyst 15 catalyst. The use of an excess of phenol helps to minimize dialkylation and favors the desired mono-alkylated product.

-

Inert Atmosphere: Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation of the phenol at elevated temperatures.

-

Heating: Heat the mixture to 70°C.

-

Alkene Addition: Add 834g of 1-octadecene dropwise over approximately one hour. This controlled addition is crucial to manage the exothermic reaction and maintain a steady temperature.

-

Reaction: After the addition is complete, increase the temperature to 90°C and maintain for four hours to drive the reaction to completion.

-

Cooling and Catalyst Removal: Cool the reaction mixture to 50°C and remove the solid Amberlyst 15 catalyst by filtration. The reusability of this solid acid catalyst is a key advantage over traditional liquid acids like H₂SO₄ or AlCl₃.

-

Purification: Remove the excess unreacted phenol via vacuum distillation. The significant difference in boiling points between phenol and the high-molecular-weight product allows for efficient separation.

-

Product Isolation: The remaining product is crude this compound. The reported yield for this method is approximately 88%.[5]

Caption: Experimental workflow for the synthesis of this compound.

Relevance in Research and Drug Development

While this compound is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in pharmaceutical sciences.

-

Influence on Pharmacokinetics: The long alkyl chain dramatically increases lipophilicity. In drug design, tuning lipophilicity is a critical tool for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studying compounds like this compound can provide insights into how such moieties interact with biological membranes and metabolic enzymes.

-

Phenol as a Pharmacophore: The phenol group is a common feature in many drugs, acting as a hydrogen bond donor and acceptor. However, phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability.[6] Research into modifying the phenolic structure to improve metabolic stability is a key area in medicinal chemistry.

-

Excipients and Formulations: Due to its surfactant-like structure, this compound and its derivatives (like ethoxylates) are used as non-ionic surfactants, emulsifiers, and stabilizers. These properties are essential in drug formulation to solubilize poorly soluble APIs for effective delivery.

-

Intermediate for Complex Syntheses: this compound can serve as a starting material for synthesizing more complex molecules, where the long alkyl chain is desired for specific targeting or interaction with lipidic environments.

Safety, Handling, and Storage

As with all alkylphenols, this compound requires careful handling. The following safety information is based on data for structurally similar compounds.

Hazard Identification:

-

May cause skin irritation or severe burns upon prolonged contact.

-

Risk of serious eye damage.

-

May be harmful if swallowed.

-

Long-chain alkylphenols are often classified as toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): [7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Use chemically impermeable gloves (e.g., nitrile rubber) and wear impervious, flame-resistant clothing.

-

Respiratory Protection: In case of dust formation or insufficient ventilation, use a full-face respirator with an appropriate filter.

First-Aid Measures: [8]

-

If Inhaled: Move the person to fresh air. Seek immediate medical attention.

-

On Skin: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water for at least 15 minutes. Seek immediate medical attention.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid dust formation and sources of ignition.[7]

-

Store away from strong oxidizing agents and strong bases.[9]

References

- 1. americanelements.com [americanelements.com]

- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]

- 3. 4-n-Octadecylphenol CAS#: 2589-79-9 [m.chemicalbook.com]

- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

Technical Guide: Spectroscopic Characterization of 4-Octadecylphenol

Introduction

4-Octadecylphenol is a long-chain alkylphenol (LCAP), a class of organic compounds synthesized through the alkylation of phenols.[1] These molecules are characterized by a hydrophilic phenol head and a long, hydrophobic alkyl tail, rendering them useful as precursors for non-ionic surfactants, antioxidants in polymers and oils, and components in phenolic resins.[1] Given their widespread industrial application and environmental presence, rigorous analytical characterization is paramount for quality control, structural verification, and toxicological assessment.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive analysis of this compound. We will explore not just the data itself, but the causal relationships between the molecular structure and its spectral output, a cornerstone of robust scientific inquiry.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a phenol ring substituted at the para-position (position 4) with an eighteen-carbon alkyl chain (octadecyl group). This specific arrangement dictates a predictable and distinct pattern across various spectroscopic techniques.

Figure 1: Chemical Structure of this compound.

The following sections will detail the expected spectral data based on this structure, supported by representative data from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of the substitution pattern and the integrity of the alkyl chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the phenolic hydroxyl proton, the aromatic protons, the benzylic protons (CH₂ adjacent to the ring), and the aliphatic protons of the long alkyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~4.5 - 5.5 | Broad Singlet | 1H | The acidic proton's signal is often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| Aromatic H (H-2, H-6) | ~7.05 | Doublet | 2H | These protons are ortho to the alkyl group and meta to the hydroxyl group. They appear as a doublet due to coupling with H-3 and H-5. |

| Aromatic H (H-3, H-5) | ~6.75 | Doublet | 2H | These protons are ortho to the hydroxyl group, which is strongly electron-donating, causing an upfield shift. They appear as a doublet due to coupling with H-2 and H-6.[2] |

| Benzylic CH₂ | ~2.55 | Triplet | 2H | These protons are deshielded by the aromatic ring. The signal is split into a triplet by the adjacent CH₂ group in the alkyl chain. |

| Methylene Chain (CH₂)n | ~1.26 | Multiplet (Broad) | 30H | The protons of the long methylene chain are chemically similar and overlap, creating a large, broad signal. |

| Terminal CH₃ | ~0.88 | Triplet | 3H | The terminal methyl group is the most shielded, appearing furthest upfield. It is split into a triplet by the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-OH) | ~154 | The carbon attached to the strongly electronegative oxygen atom is highly deshielded.[2] |

| C-4 (C-Alkyl) | ~133 | The quaternary carbon bearing the alkyl chain. |

| C-3, C-5 | ~129 | Aromatic carbons ortho to the hydroxyl group. |

| C-2, C-6 | ~116 | Aromatic carbons meta to the hydroxyl group, shielded by its electron-donating effect.[2] |

| Benzylic CH₂ | ~35 | The carbon directly attached to the aromatic ring. |

| Methylene Chain (CH₂)n | ~29 - 32 | A series of closely spaced signals for the carbons of the long alkyl chain. |

| Terminal CH₃ | ~14 | The terminal methyl carbon is the most shielded, appearing furthest upfield. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for alkylphenols and its single, well-defined residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is considered acceptable.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm for ¹H, 0-160 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 3200 - 3550 | Strong, Broad | The broadness is a definitive indicator of intermolecular hydrogen bonding, a key feature of phenols.[3] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp | Indicates the presence of the long C₁₈H₃₇ alkyl chain. |

| Aromatic C=C Stretch | 1500 - 1600 | Medium | These absorptions are characteristic of the benzene ring vibrations. |

| C-O Stretch | ~1220 | Strong | The position of this stretch helps distinguish phenols from aliphatic alcohols.[3] |

| Out-of-Plane C-H Bend | ~830 | Strong | This absorption is highly diagnostic for 1,4-disubstituted (para) benzene rings. A similar band is reported for a mixture of octadecylphenols.[4] |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a clear IR spectrum identifying the key functional groups of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the positions and shapes of the absorption bands and assigning them to specific molecular vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For alkylphenols, electron ionization (EI) is a common technique that induces reproducible fragmentation.

Expected Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₂₄H₄₂O. The expected nominal mass of the molecular ion is m/z 346 . The presence of this peak confirms the molecular weight.

-

Base Peak: For 4-alkylphenols, the most characteristic fragmentation is the benzylic cleavage , where the bond between the first and second carbon of the alkyl chain breaks. This results in the formation of a highly stable hydroxytropylium ion or a related benzyl cation. This fragment is consistently observed as the base peak (most intense peak) in the spectrum.

Figure 3: Characteristic benzylic fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Separation:

-

Injector: Split/splitless injector at 280 °C. Inject 1 µL of the sample.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. The non-polar phase separates compounds primarily by boiling point.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.

-

-

MS Detection:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and the base peak, and assign structures to major fragment ions.

-

Conclusion

The spectroscopic characterization of this compound is a straightforward process when guided by a foundational understanding of its molecular structure. The NMR spectra provide an unambiguous map of the proton and carbon skeleton, confirming the para-substitution. The IR spectrum rapidly identifies the key phenolic and aliphatic functional groups, with the O-H stretch and out-of-plane bending being particularly diagnostic. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic benzylic cleavage pattern, resulting in a dominant fragment at m/z 107. Together, these three techniques provide a comprehensive and self-validating analytical profile essential for the confident identification and quality assessment of this compound in research and industrial settings.

References

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. prepchem.com [prepchem.com]

- 5. Phenol, 4-dodecyl- [webbook.nist.gov]

- 6. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Octadecylphenol in Organic Solvents

Executive Summary

4-Octadecylphenol, a significant long-chain alkylphenol, presents unique solubility challenges and opportunities in various scientific fields, including materials science, drug formulation, and organic synthesis. Its amphiphilic structure, characterized by a polar phenolic head and a long, nonpolar C18 alkyl tail, dictates a complex solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in common organic solvents. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the underlying physicochemical principles, offers a predicted solubility profile based on chemical theory, and provides a robust, step-by-step experimental protocol for researchers to determine solubility in their own systems. This approach equips scientists and drug development professionals with the foundational knowledge and practical tools required for the effective use of this compound.

Introduction: The Challenge of Specialized Reagents

This guide addresses this information gap not by presenting non-existent data, but by providing a framework for understanding and predicting the solubility of this compound. We will delve into its molecular characteristics, apply fundamental solubility theories, and present a detailed methodology for empirical determination. This document serves as both a theoretical treatise and a practical benchtop manual for researchers.

Molecular Profile and Physicochemical Properties

To understand solubility, one must first understand the molecule. This compound's structure is the primary determinant of its solvent compatibility.

-

Molecular Formula: C₂₄H₄₂O[1]

-

Molecular Weight: 346.60 g/mol

-

Structure: It consists of a benzene ring substituted with a hydroxyl (-OH) group at one end (the "phenol" part) and an 18-carbon alkyl chain (the "octadecyl" part) at the para position.

This amphiphilic nature is the most critical factor governing its solubility. The long, saturated C18 tail is highly nonpolar (lipophilic), while the phenolic hydroxyl group is polar and capable of acting as a hydrogen bond donor. The molecule's overall behavior is dominated by its large nonpolar component.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The long C18 alkyl chain of this compound can readily interact with these solvents. Therefore, high solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments but do not have hydrogen bond-donating capabilities.[3] They can interact with the polar phenol head to some extent, but the dominant interaction will be with the nonpolar tail. Moderate to high solubility is predicted.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have strong hydrogen bonding networks.[3] While the phenolic -OH group can participate in hydrogen bonding, the energetic cost of disrupting the solvent's own H-bond network to accommodate the large, nonpolar C18 tail is significant. This leads to lower solubility compared to nonpolar solvents.

-

Aqueous Solvents (Water): Water is a highly polar, protic solvent with an exceptionally strong hydrogen bonding network. The hydrophobic C18 tail makes this compound practically insoluble in water.[4][5]

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above and qualitative data for similar long-chain alkylphenols, the following table summarizes the predicted solubility of this compound at ambient temperature.[4][6] It is critical to note that this table is a predictive guide and should be confirmed experimentally.

| Solvent | Solvent Class | Polarity Index (P')[7] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | High | Strong van der Waals interactions between the solvent and the C18 tail. |

| Toluene | Nonpolar (Aromatic) | 2.4 | High | Aromatic ring can interact favorably with the phenol ring, plus strong nonpolar character. |

| Chloroform | Halogenated | 4.1 | High | Effective at solvating both nonpolar and moderately polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | Can solvate the phenol group while having sufficient nonpolar character for the tail. |

| Acetone | Polar Aprotic | 5.1 | Moderate to High | Good general-purpose solvent, though its higher polarity may slightly reduce affinity. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Ester functionality provides polarity, but less effective than THF for the phenol head. |

| Ethanol | Polar Protic | (Not Listed, ~5.2) | Low to Moderate | H-bonding with the phenol group is offset by the energy required to solvate the long alkyl tail. |

| Methanol | Polar Protic | 5.1 | Low | Higher polarity and stronger H-bond network than ethanol make it a poorer solvent for the C18 tail. |

| Water | Polar Protic | 10.2 | Insoluble | The extreme hydrophobicity of the C18 tail prevents dissolution.[4] |

Standard Protocol for Experimental Solubility Determination

As a self-validating system, this protocol ensures accuracy and reproducibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9]

Objective

To determine the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility (S) in the original, undiluted solution using the formula: S = (Concentration of diluted sample) x (Dilution Factor) The result is typically expressed in units of mg/mL or g/100 mL.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust understanding of its amphiphilic molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. High solubility is predicted in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic systems. For any application requiring precise concentrations, the theoretical predictions presented herein must be verified. The detailed experimental protocol provided in this guide offers a reliable, self-validating method for researchers to determine the solubility of this compound in any solvent system, ensuring accuracy and advancing research objectives.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 4-Octadecylphenol

Intended for: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-octadecylphenol. Recognizing the limited availability of specific experimental data for this long-chain alkylphenol, this document serves as both a repository of known information and a detailed methodological framework for its characterization. We will explore the fundamental principles and practical applications of key thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—in elucidating the thermal behavior of this compound. Furthermore, this guide will delve into the theoretical decomposition pathways of this compound, drawing upon established principles of organic chemistry and pyrolysis of related alkylated phenols. By equipping researchers with both the foundational knowledge and actionable experimental protocols, this guide aims to facilitate a thorough understanding and empirical determination of the thermal properties of this compound, a critical aspect in its handling, processing, and application in various scientific and industrial fields.

Introduction to this compound and the Imperative of Thermal Stability

This compound belongs to the broader class of long-chain alkylphenols (LCAPs), which are synthesized through the alkylation of phenols.[1] These compounds find utility as intermediates in the production of surfactants, antioxidants, and phenolic resins.[1] The long octadecyl chain imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Processing and Formulation: Many industrial processes involve heating. Knowledge of the decomposition temperature is crucial to prevent degradation and the formation of potentially hazardous byproducts.

-

Storage and Shelf-life: The long-term stability of this compound, especially under varying temperature conditions, can impact its efficacy and safety profile in formulated products.

-

Safety: Uncontrolled thermal decomposition can lead to the release of volatile and potentially flammable or toxic compounds. A thorough understanding of its thermal behavior is essential for safe handling and risk assessment.

Physicochemical Properties of this compound

Publicly available, experimentally determined data on the thermal properties of this compound is sparse. The following table summarizes the limited information available.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₂O | [2] |

| Molecular Weight | 346.60 g/mol | [2] |

| Boiling Point | 460°C at 760 mmHg | [3] |

| Flash Point | 272.3°C | [3] |

| Melting Point | Not available | [3] |

| Decomposition Temperature | Not available | [3] |

The significant data gap, particularly for the melting point and decomposition temperature, necessitates the use of robust analytical techniques to fully characterize the thermal profile of this compound.

Experimental Determination of Thermal Stability

To address the lack of data, this section provides detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in materials science for determining thermal stability, decomposition behavior, and phase transitions.[4]

Thermogravimetric Analysis (TGA): Unveiling Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[6]

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically alumina or platinum, which is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C) for 5 minutes to ensure thermal stability before the analysis begins.

-

Ramp the temperature from the initial temperature to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate of 10°C/min. A common heating rate for initial screening is 10-20°C/min.[7]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).[7]

-

Quantify the mass loss at each decomposition step.

-

-

Inert Atmosphere: Using an inert gas like nitrogen is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to complex and lower-temperature oxidative decomposition pathways.

-

Heating Rate: A heating rate of 10°C/min provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of overlapping decomposition events, while faster rates can shift the decomposition to higher temperatures.

-

Sample Size: A small sample size minimizes heat transfer limitations, ensuring that the measured temperature is representative of the entire sample.

References

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. skztester.com [skztester.com]

- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 4. mrclab.com [mrclab.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. youtube.com [youtube.com]

Methodological & Application

The Utility of 4-Octadecylphenol as a Non-Ionic Surfactant in Research Applications

An Application and Protocol Guide for Researchers

Introduction: Non-ionic surfactants are a class of surface-active agents that do not ionize in aqueous solutions, making them highly stable and compatible with a wide range of formulations.[1][2] Their utility stems from an amphipathic structure, consisting of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[2] 4-Octadecylphenol is a non-ionic surfactant characterized by a polar phenol head group and a long, 18-carbon alkyl chain (octadecyl group) that serves as its hydrophobic tail. This pronounced hydrophobicity suggests its potential utility in specific applications requiring strong interfacial activity, such as the emulsification of oils, solubilization of hydrophobic molecules, and stabilization of colloidal systems.

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring the applications of this compound. Due to its status as a less-characterized surfactant for specialized research, this guide provides foundational knowledge, safety protocols, and robust, adaptable experimental procedures for its core applications. We emphasize the rationale behind protocol design, empowering researchers to optimize these methods for their specific systems.

Section 1: Physicochemical Properties and Characterization

The effectiveness of a surfactant is dictated by its physicochemical properties. While some data for this compound is available, key functional parameters such as the Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB) are not extensively published. This section outlines known properties and provides a protocol for determining the CMC, a critical first step for any experimental design.

Structural and Physical Properties:

| Property | Value / Description | Reference |

| Chemical Name | This compound | |

| Synonyms | Phenol, 4-octadecyl- | [3] |

| CAS Number | 2589-79-9 | |

| Molecular Formula | C₂₄H₄₂O | |

| Molecular Weight | 346.6 g/mol | |

| Structure | A phenol ring substituted at the para (4) position with an 18-carbon alkyl chain. | |

| Appearance | White powder (typical for related compounds). | [4] |

| Solubility | Soluble in alcohols, xylenes, and acetone.[4] Expected to be poorly soluble in water. | [5] |

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[6][7] Above the CMC, properties like surface tension remain relatively constant, and the system gains the ability to solubilize hydrophobic substances within the micellar cores.[6][8] Determining the CMC is essential for any application, as surfactant behavior changes dramatically at this threshold.

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Protocol: Experimental Determination of CMC via Fluorescence Polarization

This protocol uses a hydrophobic fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence polarization in an aqueous environment but high polarization when sequestered within the hydrophobic core of a micelle. The CMC is identified as the point of sharp inflection in the polarization curve.[8]

Materials:

-

This compound

-

1,6-Diphenyl-1,3,5-hexatriene (DPH)

-

High-purity water (e.g., Milli-Q)

-

Methanol or other suitable solvent for stock solutions

-

Fluorometer with polarization capabilities

-

96-well black microplates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in methanol.

-

Prepare a 1 mM stock solution of DPH in methanol.

-

-

Serial Dilution:

-

Create a serial dilution of the this compound stock solution in the wells of a 96-well plate. The concentration range should span several orders of magnitude (e.g., from 1 µM to 1 mM) to ensure the CMC is bracketed.

-

Include a blank control with only water.

-

-

Add Fluorescent Probe:

-

To each well, add the DPH stock solution to a final concentration of 1 µM. Ensure the final concentration of methanol is low (<1%) and consistent across all wells to avoid solvent effects.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C) for 30 minutes in the dark to allow for equilibration and micelle formation.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the fluorometer. Set the excitation and emission wavelengths appropriate for DPH (e.g., Ex: 350 nm, Em: 452 nm).

-

-

Data Analysis:

-

Plot fluorescence polarization as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[8]

-

Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale from 0 to 20 that indicates the degree of a surfactant's hydrophilicity or lipophilicity.[5] It is used to predict a surfactant's function.

-

HLB < 10: Predominantly lipophilic (oil-soluble).[5]

-

HLB > 10: Predominantly hydrophilic (water-soluble).[5]

-

HLB 8-16: Suitable as an oil-in-water (O/W) emulsifier.[5]

Estimation for this compound: While an experimental value is not available, an estimation can be made. The large octadecyl tail (C18) contributes significant lipophilic character, while the single phenol group provides limited hydrophilicity. Therefore, this compound is expected to have a low HLB value , likely in the range of 3-6, making it a strong candidate for stabilizing W/O emulsions.

Section 2: Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[4][10][11][12]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation during handling.[10] Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[4][11] Some sources recommend handling and storing under an inert gas.

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11][12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11][12]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11][12] Avoid release to the environment as alkylphenols can be toxic to aquatic life.[11]

Section 3: Core Applications and Protocols

The following protocols are designed as starting points. Optimization of surfactant concentration, temperature, and incubation times will be necessary for specific experimental systems.

Application 1: Solubilization and Extraction of Membrane Proteins

Principle: Integral membrane proteins are embedded within the hydrophobic lipid bilayer, making them insoluble in aqueous buffers.[13] Non-ionic surfactants like this compound can extract these proteins by partitioning into the membrane. Above the CMC, the surfactant disrupts the bilayer and forms mixed micelles, where the hydrophobic domains of the protein are shielded by the surfactant's alkyl tails, rendering the protein-surfactant complex soluble.[14][15]

Caption: Workflow for the extraction of membrane proteins using this compound.

Protocol: This protocol is adapted from standard procedures for other non-ionic surfactants.[13][14][16]

Materials:

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 10% (v/v) glycerol and an optimized concentration of this compound

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt cells on ice using a Dounce homogenizer or sonicator.[14]

-

Debris Removal: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and large cellular debris.[14]

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant containing cytosolic proteins.[13][14]

-

Membrane Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. The concentration of this compound must be above its empirically determined CMC.

-

Optimization Point: Test a range of surfactant concentrations (e.g., 0.5% to 2.0% w/v) and detergent-to-protein ratios (e.g., 2:1 to 10:1 w/w).

-

-

Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow for solubilization.

-

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.[13]

-

Collection: The resulting supernatant contains the solubilized membrane proteins, which can be further purified via methods like affinity or size-exclusion chromatography.

Rationale and Insights:

-

Causality: The long, bulky octadecyl tail of this compound may be particularly effective at disrupting highly stable or lipid-rich membranes. However, it may also be more challenging to remove in downstream applications.

-

Self-Validation: The success of the extraction should be validated by running both the final supernatant (solubilized fraction) and the final pellet (insoluble fraction) on an SDS-PAGE gel followed by Western blotting for the protein of interest. An effective extraction will show a strong band in the supernatant and a faint or absent band in the pellet.

Application 2: "Green" Synthesis of Metallic Nanoparticles

Principle: Phenolic compounds can act as both reducing agents and capping agents in the synthesis of metallic nanoparticles (NPs).[17] The phenol group can reduce metal ions (e.g., Ag⁺ to Ag⁰), while the entire surfactant molecule can adsorb onto the surface of the newly formed NPs. The long octadecyl tail provides steric hindrance, preventing the NPs from aggregating and ensuring a stable colloidal suspension.[17][18] This method is considered "green" as it avoids harsher chemical reducing agents.[19]

Caption: Workflow for the synthesis of nanoparticles using this compound.

Protocol: This protocol provides a general method for synthesizing silver nanoparticles (AgNPs).

Materials:

-

Silver nitrate (AgNO₃)

-

This compound

-

Ethanol

-

High-purity water

-

Heating magnetic stirrer

Procedure:

-

Prepare Solutions:

-

Prepare a 1 mM aqueous solution of AgNO₃.

-

Prepare a 5 mM solution of this compound in ethanol.

-

-

Reaction Setup: In a clean glass flask, add 50 mL of the AgNO₃ solution. Heat the solution to 80°C with vigorous stirring.

-

Initiate Synthesis: To the heated AgNO₃ solution, add 5 mL of the this compound solution dropwise.

-

Optimization Point: The ratio of surfactant to metal salt is critical. Varying this ratio will affect nanoparticle size and stability.

-

-

Reaction and Observation: Continue heating and stirring for 1-2 hours. The formation of AgNPs is typically indicated by a color change in the solution (e.g., to yellowish-brown).[20]

-

Characterization:

-

Monitor the reaction using a UV-Vis spectrophotometer. AgNPs exhibit a characteristic surface plasmon resonance peak (typically ~400-450 nm).

-

After the reaction, characterize the size and morphology of the NPs using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Rationale and Insights:

-

Causality: The phenolic hydroxyl group provides the reducing potential, while the long alkyl chain provides a stabilizing layer. The balance between the rate of reduction and the rate of capping determines the final size distribution of the nanoparticles.

-

Self-Validation: A stable UV-Vis absorbance peak over time (days) indicates a stable nanoparticle suspension. TEM imaging will directly validate the size, shape, and dispersion of the synthesized nanoparticles.

Section 4: Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of extracted membrane protein | Surfactant concentration is too low (below CMC) or too high (denaturing). | Empirically determine the CMC. Test a range of this compound concentrations (e.g., 0.5-2.0% w/v). |

| Insufficient incubation time or temperature. | Increase incubation time (e.g., to 4 hours or overnight at 4°C). | |

| Unstable emulsion (phase separation) | Incorrect HLB for the desired emulsion type (O/W vs. W/O). | This compound likely favors W/O emulsions. For O/W, blend it with a high-HLB surfactant. |

| Insufficient surfactant concentration. | Increase the concentration of this compound. | |

| Aggregation of nanoparticles during synthesis | Insufficient capping agent (surfactant) concentration. | Increase the molar ratio of this compound to the metal salt precursor. |

| Reaction temperature is too high, causing overly rapid reduction. | Lower the reaction temperature to slow down nucleation and allow for effective capping. |

Section 5: References

-

ECHEMI. (n.d.). This compound SDS, 2589-79-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (2023, March 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2024, March 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Flinn Scientific. (n.d.). Safety Data Sheet (SDS) 4-tert-Octylphenol. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from --INVALID-LINK--

-

SlideShare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of Octadecyl phenol. Retrieved from --INVALID-LINK--

-

IntechOpen. (n.d.). CHAPTER 4. Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Non-ionic surfactants. Retrieved from --INVALID-LINK--

-

Stanford Advanced Materials. (n.d.). Performance and Characteristics of Common Non-ionic Surfactants. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. Retrieved from --INVALID-LINK--

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from --INVALID-LINK--

-

Rimpro-India. (n.d.). Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates. Retrieved from --INVALID-LINK--

-

Sasol. (n.d.). Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymerization. Retrieved from --INVALID-LINK--

-

PCC Group. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from --INVALID-LINK--

-

Taylor & Francis. (n.d.). Hydrophilic-lipophilic balance – Knowledge and References. Retrieved from --INVALID-LINK--

-

PCI Magazine. (2005, July 1). New Generation of Alkyl Phenol-Free Nonionic Surfactants for Emulsion Polymerization. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for Membrane Protein Extraction using Octaethylene Glycol Monodecyl Ether (C10E8). Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. Retrieved from --INVALID-LINK--

-

Agrisera. (n.d.). Phenol protein extraction protocol. Retrieved from --INVALID-LINK--

-

NIH. (2019, May 7). Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. Retrieved from --INVALID-LINK--

-

H.M. Royal. (n.d.). Emulsion Polymerization Solutions. Retrieved from --INVALID-LINK--

-

Clariant. (n.d.). Surfactants for the Emulsion Polymerization. Retrieved from --INVALID-LINK--

-

NIH. (2023, March 17). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. Retrieved from --INVALID-LINK--

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). Non-ionic Surfactant. Retrieved from --INVALID-LINK--

-